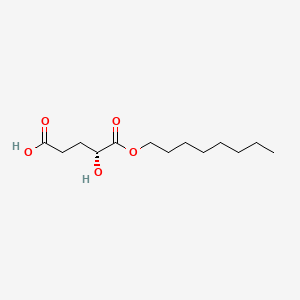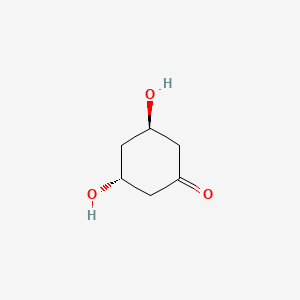
(3R,5R)-3,5-Dihydroxycyclohexan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,5R)-3,5-Dihydroxycyclohexan-1-one, also known as DHC, is a cyclic ketone that has been the subject of extensive scientific research in recent years. This compound has gained attention due to its potential applications in the fields of medicine, agriculture, and materials science. In
Mécanisme D'action
The mechanism of action of (3R,5R)-3,5-Dihydroxycyclohexan-1-one is complex and not fully understood. However, it is believed to work by inhibiting the production of certain enzymes and proteins that play a role in inflammation and cancer growth. It may also work by modulating the activity of certain receptors in the brain.
Effets Biochimiques Et Physiologiques
(3R,5R)-3,5-Dihydroxycyclohexan-1-one has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation and tumor growth. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. In addition, (3R,5R)-3,5-Dihydroxycyclohexan-1-one has been shown to have antimicrobial properties, making it a potential alternative to traditional antibiotics.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (3R,5R)-3,5-Dihydroxycyclohexan-1-one in lab experiments is its low cost and availability. It can be easily synthesized using microorganisms or chemical reactions, making it a cost-effective alternative to other compounds. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to design experiments that target specific pathways or receptors.
Orientations Futures
There are many future directions for research on (3R,5R)-3,5-Dihydroxycyclohexan-1-one. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential use as an alternative to traditional pesticides in agriculture. In addition, further studies are needed to fully understand the mechanism of action of (3R,5R)-3,5-Dihydroxycyclohexan-1-one and its potential applications in materials science.
Méthodes De Synthèse
The synthesis of (3R,5R)-3,5-Dihydroxycyclohexan-1-one can be achieved through a variety of methods, including enzymatic and chemical processes. One common method involves the use of microorganisms such as bacteria or fungi to produce the compound. This method is preferred due to its low cost and high yield. Another method involves the use of chemical reactions, such as the oxidation of cyclohexanone with potassium permanganate.
Applications De Recherche Scientifique
(3R,5R)-3,5-Dihydroxycyclohexan-1-one has been extensively studied for its potential applications in various fields. In medicine, (3R,5R)-3,5-Dihydroxycyclohexan-1-one has been shown to have anti-inflammatory and anti-cancer properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. In agriculture, (3R,5R)-3,5-Dihydroxycyclohexan-1-one has been shown to have antimicrobial properties, making it a potential alternative to traditional pesticides. In materials science, (3R,5R)-3,5-Dihydroxycyclohexan-1-one has been studied for its potential use in the development of new polymers and materials.
Propriétés
IUPAC Name |
(3R,5R)-3,5-dihydroxycyclohexan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c7-4-1-5(8)3-6(9)2-4/h4-5,7-8H,1-3H2/t4-,5-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTRJYFFVLSDQFC-RFZPGFLSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)CC1O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CC(=O)C[C@@H]1O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,5R)-3,5-Dihydroxycyclohexan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![trans-1,2,3,4,4a,10,11,11a-Octahydro-N,N-dimethyl-5H-Dibenzo[a,d]cycloheptene-Δ5,γ-propylamine Hydro](/img/no-structure.png)
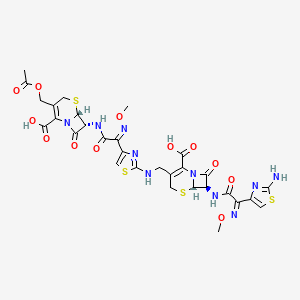
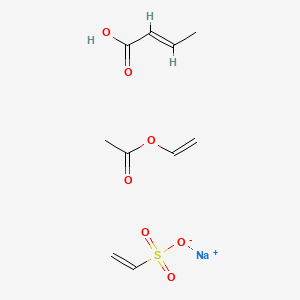
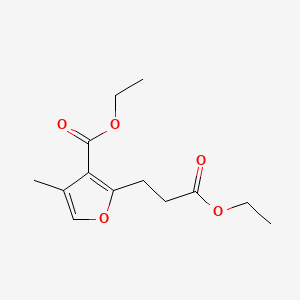
![Pyrimido[1,2-a]azepinium, 2,3,4,6,7,8,9,10-octahydro-1-(phenylmethyl)-, tetraphenylborate(1-)](/img/structure/B570648.png)
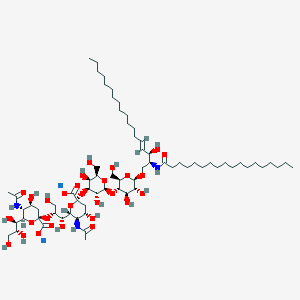
![2,6-Dimethyl-[1,3]thiazolo[4,5-f][1,3]benzoxazole](/img/structure/B570652.png)
![Benzo[1,2-c:6,5-c']bis[1,2]oxazole](/img/structure/B570655.png)
![Tert-butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate](/img/structure/B570656.png)
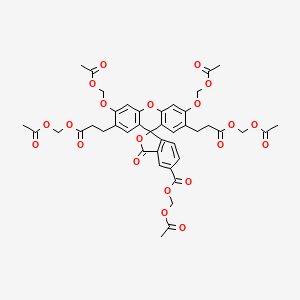
![2-Chloro-6-ethyl-N,N-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B570662.png)
